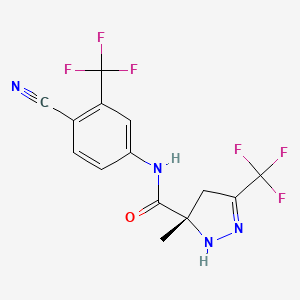

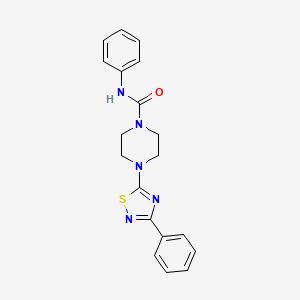

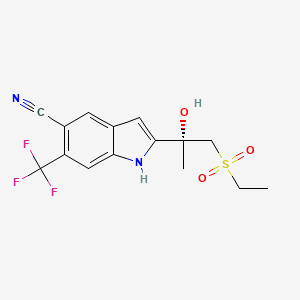

![molecular formula C17H17ClN2O2 B1673072 3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide CAS No. 1802326-66-4](/img/structure/B1673072.png)

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide

Übersicht

Beschreibung

3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, also known as 3-Chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide, is a small molecule drug with potential applications in medical and pharmaceutical research. This molecule is of interest due to its unique structure and properties, which could make it a useful tool for researchers.

Wissenschaftliche Forschungsanwendungen

GPR139 Agonist

JNJ-63533054 is a potent and selective GPR139 agonist with an EC50 value of 16 nM. It is selective for GPR139 over other GPCRs, ion channels, and transporters, including GPR142. This specificity makes it a valuable tool for studying the physiological and pathological roles of GPR139 in various biological systems .

Brain Penetration and Oral Bioavailability

Due to its ability to penetrate the brain and its oral bioavailability, JNJ-63533054 is particularly useful for neurological studies . It can be administered orally, making it convenient for long-term studies involving animal models .

G Protein Coupling

Research has shown that JNJ-63533054 can induce G protein coupling , which is crucial for understanding signal transduction pathways mediated by GPR139. This application is significant for developing therapeutic strategies targeting G protein-coupled receptors .

Alcohol Withdrawal Studies

In studies involving alcohol-dependent rats, systemic administration of JNJ-63533054 was analyzed for its effects on mechanical nociception and somatic signs of withdrawal during alcohol withdrawal. This suggests potential therapeutic applications for addiction and withdrawal symptoms .

Fear Learning

JNJ-63533054 has been used in fear learning studies with zebrafish. Intraperitoneal injections of this compound affected alarm substance-induced fear learning, indicating its potential use in psychiatric research related to fear and anxiety disorders .

Wirkmechanismus

Target of Action

JNJ-63533054 is a potent, selective, and orally active agonist for the GPR139 receptor . GPR139 is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system . It has been suggested that GPR139 plays a role in the modulation of locomotor activity or food intake .

Mode of Action

JNJ-63533054 specifically activates human GPR139 in the calcium mobilization and GTPγS binding assays . It also activates the rat and mouse GPR139 receptor with similar potency . The compound shows selectivity for GPR139 over other GPCRs, ion channels, and transporters .

Biochemical Pathways

It is known that gpr139 is involved in several physiological functions and neuromodulatory outcomes . Recent evidence indicates that GPR139 influences opioid modulation of key brain circuits by opposing the actions of the µ-opioid receptor (MOR) .

Pharmacokinetics

The pharmacokinetics of JNJ-63533054 have been examined in rats . The intravenous clearance is 53 mL/min/kg, the maximum concentration (Cmax) is 317 ng/mL (~1 μM), and the half-life (t1/2) is 2.5 hours . Importantly, JNJ-63533054 is able to cross the blood-brain barrier (BBB) with a brain to plasma ratio (b/p) of 1.2 , indicating good bioavailability in the central nervous system.

Result of Action

In vivo studies have shown that JNJ-63533054 treatment induces a dose-dependent reduction in locomotor activity in the first hour . This suggests that the activation of GPR139 by JNJ-63533054 could have potential therapeutic effects in conditions related to motor activity.

Action Environment

Given that JNJ-63533054 can cross the BBB , it is reasonable to assume that factors affecting the BBB permeability could influence the compound’s action, efficacy, and stability. Additionally, the compound’s effects may also be influenced by the local concentration of endogenous ligands, the expression level of GPR139, and the presence of other interacting proteins or receptors in the environment.

Eigenschaften

IUPAC Name |

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O2/c1-12(13-6-3-2-4-7-13)20-16(21)11-19-17(22)14-8-5-9-15(18)10-14/h2-10,12H,11H2,1H3,(H,19,22)(H,20,21)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDVCHRYCKXEBY-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1)NC(=O)CNC(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-[2-oxo-2-[[(1S)-1-phenylethyl]amino]ethyl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

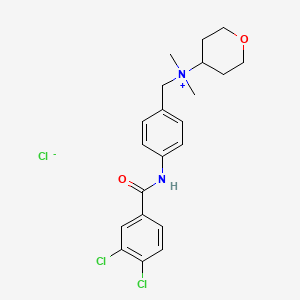

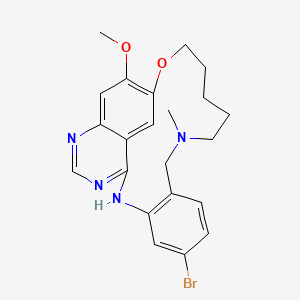

![2-[[2-[[1-(2-Azanylethyl)piperidin-4-Yl]amino]-4-Methyl-Benzimidazol-1-Yl]methyl]-6-Methyl-Pyridin-3-Ol](/img/structure/B1673003.png)

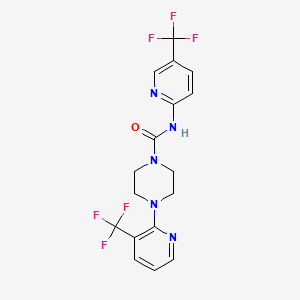

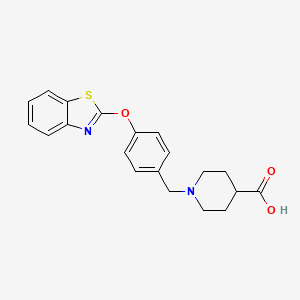

![3-[(Sulfamoylamino)methyl]-1-benzothiophene](/img/structure/B1673009.png)

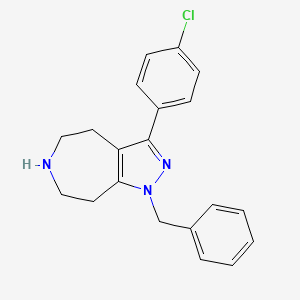

![3-[(1S)-1-(3,4-Difluorophenyl)propyl]-2,3-dihydro-5-(5-isoxazolyl)-2-thioxo-1H-imidazole-4-carboxylic acid methyl ester](/img/structure/B1673011.png)